molecular formula C12H13FN2O B018052 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS No. 84163-77-9

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Cat. No. B018052
CAS RN: 84163-77-9
M. Wt: 220.24 g/mol
InChI Key: MRMGJMGHPJZSAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives involves several chemical techniques to introduce different substituents, aiming to enhance its biological activity. One approach involved synthesizing novel derivatives with various substituted aromatic/heterocyclic acid chlorides, showing significant antiproliferative activity against several carcinoma cells, highlighting the importance of the aromatic and heterocyclic moiety in the compound's activity (Prasad et al., 2009). Another method described the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and chroman-2-carboxamides as antimicrobials, demonstrating the compound's versatility in drug design (Priya et al., 2005).

Molecular Structure Analysis

The molecular structure of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has been elucidated through various spectroscopic and crystallographic techniques. The compound's structure facilitates the exploration of its interactions with biological targets, contributing to the understanding of its mechanism of action. A detailed structural exploration, including Hirshfeld surface analysis, was conducted on a bioactive heterocycle derived from 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, providing insights into its stability and intermolecular interactions (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole allows for the formation of various derivatives through reactions with different reagents. This versatility is key to developing new compounds with potential therapeutic applications. For instance, new phosphoramidate derivatives exhibited promising antimicrobial activity, showcasing the compound's capacity to serve as a backbone for developing antimicrobial agents (Sivala et al., 2020).

Scientific Research Applications

  • Antibacterial, Antifungal, and Antioxidant Activity : Thiourea and urea derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have shown promising antibacterial, antifungal, and antioxidant activities, potentially exceeding those of standard drugs (H. Sudhamani et al., 2015).

  • Antiproliferative Activity Against Carcinoma Cells : Novel derivatives of this compound exhibit potent antiproliferative activity against various carcinoma cells. The N-terminal substitution at the heterocyclic ring plays a significant role in this activity (S. Benaka Prasad et al., 2009).

  • Potential as an Antipsychotic Drug : Studies have shown that derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can act as antipsychotic drugs by decreasing extrapyramidal symptoms and affecting dopamine and serotonin receptors in mice (S. Chandra & C. SharadaA, 2014).

  • Anti-inflammatory and Antimicrobial Properties : Some novel compounds derived from this chemical show promising anti-inflammatory and antimicrobial properties (S. Rathod et al., 2008).

  • Phosphoramidate Derivatives as Antimicrobial Agents : Phosphoramidate derivatives of this compound display promising antibacterial and antifungal activity, suggesting potential as future antimicrobial drug candidates (Munichandra Reddy Sivala et al., 2020).

  • Inhibitor of Acetylcholinesterase : 6-[11C]methoxy-3-[2-(1-(phenylmethyl)-4-piperidinyl)ethyl]-1,2-benzisoxazole is a high-affinity reversible inhibitor of acetylcholinesterase (C. Brown-Proctor et al., 1999).

  • Hirshfeld Surface Analysis : A novel bioactive heterocycle of this compound demonstrates antiproliferative activity and stability, aided by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).

  • Neuroleptic Activity : Certain compounds related to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and shown potential as neuroleptic agents (J. Strupczewski et al., 1985).

  • Cholinesterase Inhibitors : This compound has been a focus in the synthesis of new cholinesterase inhibitors, which have shown promising activity against various species (K. Rangappa & Basappa, 2005).

Safety And Hazards

The safety information available suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . The compound has been classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGJMGHPJZSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233083
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

CAS RN

84163-77-9
Record name 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-56109
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-56109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3911L280X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,4-difluorophenyl-(4-piperidinyl)-methanone oxime hydrochloride (5.52 g, 20 mmol) is added to 25 ml of 50% potassium hydroxide; reflux for 4 hours, cooled to room temperature, and extracted with toluene (25 ml×2). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, evaporated to dryness under reduced pressure, and recrystallized in diethyl ether, to obtain 3.3 g of a product, with a yield of 75%.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To the suspension of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (25 grams) (formula-6) dissolved in water (100 ml), added aqueous sodium hydroxide (4.8 grams in 20 ml water). Stirred for 20 min and filtered the precipitated solid. Washed the solid with cold water and dried to obtain the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 11 g of 4-(2,4-difluoro-benzoyl)piperidine-oxime hydrochloride and 25 g of potassium hydroxide in 25 ml of water is heated to boiling with stirring for 2 hours. The reaction mixture is cooled to room temperature and extracted with toluene. The organic phase is dried over anhydrous sodium sulfate and evaporated in vacuo. The residual crude product is recrystallized from petroleum ether. Thus 7.1 g of the title compound are obtained. According to HPLC MS analysis the product contains 5% of 4-{6-[4′-(6′-fluoro-1′,2′-benzisoxazol-3′-yl)-piperidine-1′-yl]-1,2-benzisoxazol-3-yl}-piperidine, as a contamination (compound of the Formula VI).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 2
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Reactant of Route 3
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 4
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 5
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 6
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Citations

For This Compound
55
Citations
SB Benaka Prasad, K Vinaya, CS Ananda Kumar… - Investigational new …, 2009 - Springer
A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives 5(a–m) were synthesized with different substituted aromatic/heterocyclic acid chlorides (R-CO-Cl) and …
Number of citations: 18 link.springer.com
M Król, G Ślifirski, J Kleps, S Ulenberg, M Belka… - International Journal of …, 2021 - mdpi.com
Two series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine (6a–i) and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine (7a–i) derivatives were synthesized. The chemical structures of the new …
Number of citations: 7 www.mdpi.com
JT Kilbile, Y Tamboli, SA Ansari… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Herein, the synthesis and biological evaluation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids are discussed. All the synthesized molecules were assessed for anti-…
Number of citations: 1 www.tandfonline.com
JT Strupczewski, KJ Bordeau, Y Chiang… - Journal of medicinal …, 1995 - ACS Publications
A series of 3-[[(aryloxy) alkyl] piperidinyl]-l, 2-benzisoxazoles was synthesized and evaluated as potential antipsychotic D2/5-HT2 antagonists. Most of these compounds showed potent …
Number of citations: 105 pubs.acs.org
KS Rangappa, Basappa - Journal of physical organic …, 2005 - Wiley Online Library
The syntheses of a series of 3-(4-substituted-1-piperidinyl)-6-halo-1, 2-benzisoxazole hydrochlorides (5a–b, 6a–b and 7a–b) and 3-(2-butyl-4-chloro-1H-imidazolyl)-substituted-d2-…
Number of citations: 42 onlinelibrary.wiley.com
K Mantelingu, MP Sadashiva, KS Rangappa - 2004 - nopr.niscpr.res.in
A simple and efficient method for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is achieved. This reaction involves hydroxylamine sulfate/ KOH mediated, in …
Number of citations: 30 nopr.niscpr.res.in
RA Shastri - Chem Sci Trans, 2016 - e-journals.in
1, 2-Benzisoxazole derivatives are oxygen, nitrogen containing heterocycles with wide range of synthetic and pharmaceutical applications, and are famous for biological activities. The …
Number of citations: 17 www.e-journals.in
Y Liu, L Guo, H Duan, L Zhang, N Jiang, X Zhen… - RSC Advances, 2015 - pubs.rsc.org
Regulation of glycine transporter 1 (GlyT1) activity is a currently investigated strategy in drug discovery for schizophrenia. This study developed a series of new 4-benzoylpiperidine …
Number of citations: 5 pubs.rsc.org
AE Mutlib, JT Strupczewski, SM Chesson - Drug Metabolism and …, 1995 - ASPET
Iloperidone, 1(-)[4(-)[3(-)[4-(6-fluro-1,2-benzisoxazol-3-yl)-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is currently undergoing clinical trials as a potential antipsychotic agent. …
Number of citations: 108 dmd.aspetjournals.org
S Byrappa, K Rachaiah, SY Kotian… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background: Triple Negative Breast Cancer (TNBC) tends to be more aggressive than other types of breast cancer. Resistance to chemotherapy is a major obstacle hence there is a …
Number of citations: 3 www.ingentaconnect.com

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